Home > Products > Screening Compounds P138355 > 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline
9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline - 91658-77-4

9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline

Catalog Number: EVT-1336194
CAS Number: 91658-77-4
Molecular Formula: C15H10BrN3
Molecular Weight: 312.16g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Indolo[2,3-b]quinoxalines are a class of heterocyclic compounds characterized by a fused indole and quinoxaline ring system. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties [, , , , , , , ].

2,3-Dimethyl-6-(2-(dimethylamino)ethyl)-9-hydroxy-6H-indolo[2,3-b]quinoxaline (9-OH-B220)

  • Compound Description: 9-OH-B220 is an antiviral quinoxaline derivative known for its interaction with duplex and triplex forms of DNA and RNA. Studies have demonstrated its ability to stabilize these structures, particularly the triple helical state of DNA. [] This compound has shown potential antiviral activity and has been investigated for its potential in antigene strategies and as an antiretroviral agent. []

2-(9-Bromo-6H-indolo[2,3-b]quinoxalin-6-yl)-N,N-dimethylethanamine

  • Compound Description: This compound serves as a key intermediate in the synthesis of a novel intercalating nucleic acid monomer. [] It is incorporated into an oligonucleotide to enhance the thermal stability of Hoogsteen-type triplexes. []

9-Iodo-6H-indolo[2,3-b]quinoxaline

  • Compound Description: This compound acts as a versatile precursor in the synthesis of various tetracyclic indolo[2,3-b]quinoxaline derivatives. [] It undergoes Pd-catalyzed Sonogashira-Hagihara C-C cross-coupling reactions with terminal acetylenes to yield the desired products. []

6-Benzyl-9-iodo-6H-indolo[2,3-b]quinoxaline

  • Compound Description: This compound serves as the aryl halide in a Cu-catalyzed modified Ullmann protocol for synthesizing indolo-quinoxaline derivative. [] It reacts with benzylamine (as a nucleophile) to yield the desired product. []

9-Chloro-2,3 dimethyl-6-(N,N-dimetylamino-2-oxoethyl)-6H-indolo[2,3-b]quinoxaline (Rob 803)

  • Compound Description: Rob 803 is a synthetic compound investigated for its anti-arthritic effects. Studies suggest it suppresses arthritis severity by inhibiting T cell proliferation and nitric oxide production in macrophages. [, ]

6-Aralkyl-9-substituted-6H-indolo[2,3-b]quinoxalines

  • Compound Description: This class of compounds was synthesized and evaluated for their anticancer and cytostatic activities. Several members exhibited significant antitumor activity against various human tumor cell lines. []

6H-indolo[2,3-b]quinoxaline-6-acetic acid ethyl ester

  • Compound Description: This compound serves as a key intermediate in the synthesis of various 6H-indolo[2,3-b]quinoxaline derivatives. [] It can be synthesized from the target compound, 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline, through a carbethoxymethylation reaction. []

9-Fluoro-6H-indolo[2,3-b]quinoxaline derivatives

  • Compound Description: This series of compounds, featuring various substituents and positive charges, were designed as potential antitumor agents. Their DNA binding properties and in vitro antitumor activities against MCF-7, HeLa, and A549 cancer cell lines were investigated. The results indicated that these compounds exhibit increased DNA binding affinity, suggesting their potential as intercalating agents. []
Overview

9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline is a synthetic compound belonging to the indoloquinoxaline family, known for its significant biological activities, particularly in cancer research. This compound is characterized by its unique molecular structure, which includes a bromine atom and a methyl group, contributing to its reactivity and biological properties.

Source

The synthesis of 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine, followed by bromination and methylation reactions. This synthetic pathway has been documented in various studies highlighting its utility in biological applications and material science .

Classification

This compound is classified as an indoloquinoxaline derivative, which is recognized for its potential in medicinal chemistry, particularly as an anticancer agent due to its ability to intercalate DNA and disrupt cellular processes. It is also explored for applications in optoelectronics and redox flow batteries due to its stability and solubility characteristics .

Synthesis Analysis

Methods

The synthesis of 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline can be summarized in the following steps:

  1. Condensation Reaction: Isatin reacts with o-phenylenediamine in an acidic medium (such as glacial acetic acid) under reflux conditions.
  2. Bromination: The resulting product undergoes bromination at the 9-position using brominating agents.
  3. Methylation: A methyl group is introduced at the 6-position through methylation reactions.

Technical Details

  • Reagents Used: Isatin, o-phenylenediamine, brominating agents (e.g., N-bromosuccinimide), and methylating agents (e.g., dimethyl sulfate).
  • Reaction Conditions: Typically conducted under reflux for several hours with subsequent purification steps including recrystallization.
Molecular Structure Analysis

Structure

The molecular formula of 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline is C12H8BrN3C_{12}H_{8}BrN_{3}. The compound features a fused indole and quinoxaline ring system with specific substituents that enhance its chemical reactivity.

Data

  • Molecular Weight: Approximately 402.29 g/mol.
  • Melting Point: Reported between 192–194 °C.
  • Solubility: Highly soluble in organic solvents such as acetonitrile (>27 M).
Chemical Reactions Analysis

Reactions

9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical transformations:

  1. Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: The bromine atom at the 9-position can be replaced by various nucleophiles through nucleophilic substitution reactions.

Technical Details

These reactions are crucial for modifying the compound to enhance its biological activity or alter its physical properties for specific applications.

Mechanism of Action

Process

The primary mechanism of action for 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline involves:

  1. DNA Intercalation: The compound intercalates between DNA base pairs, disrupting normal replication processes.
  2. Cell Cycle Arrest: This disruption leads to cell cycle arrest and apoptosis in rapidly dividing cells, making it a candidate for anticancer therapies.

Data

The compound has demonstrated high solubility and stability in laboratory settings, indicating good bioavailability which is essential for therapeutic efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point Range: 192–194 °C indicates thermal stability.

Chemical Properties

  • Stability: Exhibits remarkable stability with over 99% capacity retention over extended periods in redox flow battery applications.
  • Reactivity: The presence of the bromine atom enhances its reactivity towards nucleophilic substitution reactions.
Applications

Scientific Uses

  1. Anticancer Research: Due to its ability to intercalate DNA, it is being studied for potential use as an anticancer agent.
  2. Material Science: Its stability and solubility make it suitable for applications in organic electronics and redox flow batteries.
  3. Pharmaceutical Development: As a lead compound for developing new drugs targeting DNA replication mechanisms in cancer cells.
Structural Characterization & Physicochemical Properties

Molecular Architecture of 9-Bromo-6-methyl-6H-indolo[2,3-b]quinoxaline

9-Bromo-6-methyl-6H-indolo[2,3-b]quinoxaline features a planar tetracyclic system formed by fusion of indole and quinoxaline rings, with bromine and methyl groups strategically positioned at C9 and N6, respectively. The molecular formula (C15H10BrN3) establishes a base molecular weight of 298.14 g/mol, with the methyl substituent adding 15 g/mol versus the unmethylated analog [2] . The SMILES notation (BrC1=CC(C2=NC3=CC=CC=C3N=C2N4C)=C4C=C1.C) confirms bromine attachment at C9 and methyl functionalization at the quinoxaline nitrogen (N6), distinguishing it from positional isomers [2].

This architecture creates a pronounced donor-acceptor (D-A) system: the electron-rich indole subunit donates electron density to the electron-deficient brominated quinoxaline moiety. This intramolecular charge transfer (ICT) character profoundly influences optical and electronic behavior [10]. The methyl group at N6 enhances solubility in organic solvents compared to unmethylated analogs, facilitating synthetic manipulation while minimally perturbing the conjugated π-system [10].

Table 1: Fundamental Molecular Properties of 9-Bromo-6-methyl-6H-indolo[2,3-b]quinoxaline

PropertyValueSource/Reference
CAS Registry Number57743-36-9 [2] [4]
Molecular FormulaC15H10BrN3
Molecular Weight (g/mol)313.16
Melting Point337–338°C [4]
Storage ConditionsSealed, dry, 2–8°C [2]
Density1.725 g/cm³ (predicted)

Synthetic access to this compound primarily utilizes palladium-catalyzed Buchwald-Hartwig amination or nucleophilic substitution reactions on 9-bromo-6H-indolo[2,3-b]quinoxaline precursors, enabling efficient introduction of the methyl group at N6 [10].

Spectroscopic Identification (NMR, IR, UV-Vis, MS)

NMR Spectroscopy: 1H NMR analysis reveals distinct resonances: the N6-methyl group appears as a sharp singlet near δ 3.85–4.05 ppm. Aromatic protons display characteristic patterns between δ 7.50–9.20 ppm, with the deshielded H-11 proton adjacent to the quinoxaline nitrogen typically observed downfield (δ > 8.80 ppm). The bromine atom induces significant anisotropic shifts, particularly for protons near C9 [10]. 13C NMR confirms ~15 signals, including the methyl carbon (δ ~32–35 ppm) and carbonyl carbons when present in derivatives [10].

IR Spectroscopy: Key absorptions include N-H stretching (~3400 cm−1, weak, for unsubstituted indolic N1 if present in analogs), aromatic C-H stretches (~3050 cm−1), C=N stretches (quinoxaline ring, ~1580–1620 cm−1), and aromatic C=C stretches (~1480–1520 cm−1). The absence of C=O stretches confirms the non-carbonylated core [10].

UV-Vis Spectroscopy: This chromophore exhibits strong ICT absorption bands in the 350–420 nm range (ε > 10,000 M−1cm−1), solvatochromically shifting with solvent polarity—a hallmark of its D-A character. A higher-energy band (~260–300 nm) arises from π→π* transitions within the fused ring system [10].

Mass Spectrometry: High-resolution MS (ESI or EI+) shows the molecular ion cluster [M+H]+/[M]•+ at m/z 313.00/312.00 (for 79Br) and 315.00/314.00 (for 81Br), confirming the molecular formula. Characteristic fragmentation involves loss of Br• (yielding [M–Br]+ at m/z 234/236) followed by sequential losses of HCN or C2H2 [10].

Table 2: Key Spectroscopic Signatures of 9-Bromo-6-methyl-6H-indolo[2,3-b]quinoxaline

TechniqueKey Features
1H NMRN-CH3: δ ~3.85–4.05 ppm (s, 3H); Aromatic H: δ 7.50–9.20 ppm (m, 7H)
13C NMRN-CH3: δ ~32–35 ppm; Aromatic C: δ 110–150 ppm; C9 (Br-attached): δ ~115–120 ppm
IR3050 cm⁻¹ (ar. C-H); 1580–1620 cm⁻¹ (C=N); 1480–1520 cm⁻¹ (C=C)
UV-Visλmax (ICT): 350–420 nm; λmax (π-π*): 260–300 nm
MS (HR)[M+H]+: m/z 313.00/315.00 (calc. for C15H11BrN3); [M–Br]+: m/z 234.08

Crystallographic Analysis and Stereochemical Considerations

While single-crystal X-ray diffraction data specifically for 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline remains unreported in the surveyed literature, its high melting point (337–338°C) strongly suggests significant crystallinity and close molecular packing [4]. Insights can be extrapolated from related structures:

The unmethylated analog 9-bromo-6H-indolo[2,3-b]quinoxaline and other halogenated derivatives crystallize in monoclinic or triclinic systems with molecules adopting near-perfect planar conformations (deviation < 0.1 Å across fused rings). Intermolecular interactions are dominated by π-π stacking (face-to-face distances ~3.4–3.6 Å) and weak C-H···N/Br hydrogen bonds [4] . The methyl group at N6 is expected to project perpendicularly from the plane, potentially disrupting symmetrical π-stacking observed in unmethylated analogs, leading to altered slip-parallel or herringbone arrangements. The bromine atom participates in type II halogen···halogen contacts or weak C-H···Br interactions, influencing crystal morphology . Absolute planarity of the core renders the molecule achiral. No stereoisomers exist, though rotational freedom of the N6-methyl group creates conformational isomers with negligible energetic differences.

Computational Modeling of Electronic Structure and Aromaticity

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations reveal key electronic features [10]:

  • HOMO-LUMO Distribution: The Highest Occupied Molecular Orbital (HOMO) is predominantly localized on the indole moiety (electron donor), while the Lowest Unoccupied Molecular Orbital (LUMO) resides largely on the brominated quinoxaline ring (electron acceptor). This spatial separation underpins the strong ICT character observed experimentally.
  • Energy Gap: The calculated HOMO-LUMO gap (ΔE ≈ 3.2–3.5 eV) aligns with the optical bandgap estimated from UV-Vis onset (~390–420 nm, Eg ≈ 3.0–3.2 eV), confirming suitability for optoelectronic applications. The methyl group minimally perturbs this gap (<0.1 eV change vs. unmethylated analog).
  • Aromaticity: Nucleus-Independent Chemical Shift (NICS) calculations indicate mixed aromaticity: the benzene rings retain strong aromatic character (NICS(1) < -10 ppm), the pyrrole ring of indole shows moderate aromaticity (NICS(1) ≈ -7 to -8 ppm), while the pyrazine ring of quinoxaline exhibits significant anti-aromatic character (NICS(1) > 0 ppm) due to electron deficiency. Bromination at C9 further reduces quinoxaline ring aromaticity.
  • Electrostatic Potential (ESP) Maps: Reveal regions of high electron density (negative potential) around the indolic nitrogen (N1) and quinoxaline nitrogens (N6, N7), while the brominated carbon (C9) and nearby atoms show positive potential, highlighting sites for electrophilic/nucleophilic attack.
  • Charge Distribution: Natural Bond Orbital (NBO) analysis confirms significant charge transfer from indole (net positive charge) to quinoxaline (net negative charge), quantified at ~0.2–0.3 e.

Table 3: Computed Electronic Properties of 9-Bromo-6-methyl-6H-indolo[2,3-b]quinoxaline

Properties

CAS Number

91658-77-4

Product Name

9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline

IUPAC Name

9-bromo-6-methylindolo[3,2-b]quinoxaline

Molecular Formula

C15H10BrN3

Molecular Weight

312.16g/mol

InChI

InChI=1S/C15H10BrN3/c1-19-13-7-6-9(16)8-10(13)14-15(19)18-12-5-3-2-4-11(12)17-14/h2-8H,1H3

InChI Key

ZHRFTRQRFPZGCB-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.